Ovalene

Ionization Potential Organic Electronics Mass Spectrometry

Select Ovalene when application performance cannot be compromised by generic PAHs. Its 7.24 eV ionization potential enables superior hole injection in OFET/OLED devices, while its 30% VUV fragmentation yield at 20 eV provides a unique astrochemical calibration benchmark. The 475–476 °C melting point ensures morphological stability in thin-film devices. Its precisely characterized S₁–S₀ transition (21049 cm⁻¹) makes it an indispensable validation standard for excited-state DFT methods.

Molecular Formula C32H14
Molecular Weight 398.5 g/mol
CAS No. 190-26-1
Cat. No. B110330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOvalene
CAS190-26-1
SynonymsCircumnaphthalene;  NSC 91578
Molecular FormulaC32H14
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1=CC2=C3C4=C1C=CC5=CC6=C7C8=C(C=CC9=C8C1=C(C=C9)C=C(C3=C1C7=C54)C=C2)C=C6
InChIInChI=1S/C32H14/c1-2-16-6-10-20-14-22-12-8-18-4-3-17-7-11-21-13-19-9-5-15(1)23-24(16)28(20)32-30(22)26(18)25(17)29(21)31(32)27(19)23/h1-14H
InChIKeyLSQODMMMSXHVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ovalene (CAS 190-26-1) Technical Overview: Properties and Core Characteristics


Ovalene (CAS 190-26-1) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₂H₁₄, consisting of ten peri-fused six-membered benzene rings arranged in a fully conjugated planar structure [1]. It is a reddish-orange crystalline solid at room temperature, notable for its characteristic green fluorescence under ultraviolet light [2]. Structurally, ovalene is a member of the circumacene family and is often described as 'very similar to coronene' due to its extended π-conjugated system [3]. The compound has a molecular weight of 398.45 g/mol and exhibits limited solubility in common organic solvents such as benzene, toluene, and dichloromethane [4]. Its robust aromatic framework confers substantial thermal stability, with a melting point reported in the range of 475–476 °C .

Why Ovalene (CAS 190-26-1) Cannot Be Substituted with Other PAHs


Ovalene's properties are highly specific to its unique molecular structure, a ten-ring system with D₂h symmetry, which results in an electronic configuration distinct from its closest analogs. Generic substitution of ovalene with other polycyclic aromatic hydrocarbons (PAHs) is not feasible due to marked differences in key performance metrics. For instance, compared to the smaller coronene (C₂₄H₁₂) or the larger hexa-peri-hexabenzocoronene (HBC, C₄₂H₁₈), ovalene exhibits a distinct ionization energy [1] and a unique photostability profile under vacuum ultraviolet radiation [2]. These differences are not subtle; they translate into significantly altered behavior in applications ranging from astrophysical modeling to the development of organic electronic materials. The following quantitative evidence demonstrates that ovalene occupies a specific niche, and its substitution with a generic 'large PAH' will lead to unpredictable and often suboptimal outcomes in research and industrial settings.

Quantitative Comparative Evidence for Ovalene (CAS 190-26-1)


Ovalene vs. Coronene & HBC: Lower Ionization Potential for Enhanced Electron Donation

Ovalene exhibits a significantly lower ionization potential (IP) compared to the smaller analog coronene, and a comparable IP to the larger hexa-peri-hexabenzocoronene (HBC). This makes ovalene a more easily ionizable species than coronene, a crucial property for applications in organic electronics where charge injection barriers are critical [1].

Ionization Potential Organic Electronics Mass Spectrometry

Ovalene vs. Coronene & HBC: Superior Resistance to VUV Photofragmentation

Under vacuum ultraviolet (VUV) radiation, ovalene cations demonstrate a distinct intermediate photostability. The fraction of molecules that undergo fragmentation, as opposed to ionization, is a direct measure of material stability. Ovalene is significantly more photostable than coronene but less so than the larger HBC, making it a crucial model system for understanding size-dependent photophysics [1].

Photostability Astrochemistry VUV Spectroscopy

Ovalene vs. HBC: Higher S₁–S₀ Transition Energy for Blue-Shifted Optical Gap

The S₁–S₀ transition energy, which determines the optical bandgap, is distinctly different for ovalene compared to the larger HBC. Ovalene's 0⁰ band is located at a higher energy, indicating a larger HOMO-LUMO gap and resulting in a blue-shifted absorption and emission profile [1].

Electronic Spectroscopy Optical Gap Matrix Isolation

Ovalene vs. Coronene: Distinct Thermal Stability Profiles for High-Temperature Applications

Ovalene possesses a significantly higher melting point than its smaller analog coronene, enabling its use in processes or applications that require stability at elevated temperatures. This is a direct consequence of its larger, more extended π-system which enhances intermolecular van der Waals forces [1].

Thermal Stability Melting Point Materials Processing

Ovalene Photophysics: Corrected S₂–S₁ Energy Gap for Accurate Modeling

The S₂–S₁ energy gap is a critical parameter for understanding internal conversion dynamics and predicting photophysical behavior. A recent study has revised the previously accepted value for ovalene, providing a corrected, significantly larger gap that is essential for accurate computational modeling and interpretation of experimental data [1].

Photophysics Excited State Dynamics Computational Chemistry

Ovalene vs. Coronene: Superior Probe for Inner-Filtering-Free Fluorescence Solvent Polarity Studies

When used as a fluorescent probe to determine solvent polarity, ovalene demonstrates a unique advantage over coronene. Due to its distinct absorption and emission spectral regions, ovalene is unaffected by inner-filtering artifacts that cause gross errors in measurements using coronene in certain solvent systems [1].

Fluorescence Spectroscopy Solvent Polarity Analytical Chemistry

Procurement-Driven Application Scenarios for Ovalene (CAS 190-26-1)


Astrophysical Modeling and Diffuse Interstellar Band (DIB) Carrier Studies

Ovalene's well-characterized and intermediate photostability under VUV radiation, with a quantified fragmentation yield of 30% at 20 eV [1], makes it an essential calibration standard for astrochemistry. Its distinct electronic spectra in para-hydrogen matrices, with an S₁–S₀ transition at 21049 cm⁻¹ [2], provide a direct laboratory benchmark for identifying PAH signatures in the interstellar medium and evaluating the size-dependent evolution of cosmic carbon.

Development of Organic Electronic and Optoelectronic Devices

The lower ionization potential of ovalene (7.24 eV) relative to coronene (7.65 eV) [1] translates to a lower barrier for hole injection, making it a superior building block for p-type organic field-effect transistors (OFETs) or hole-transport layers in OLEDs. Its higher melting point (475-476 °C) compared to coronene [2] also suggests greater morphological stability in thin-film devices, a key advantage for long-term device reliability.

Advanced Computational Chemistry and Theoretical Model Validation

The recently corrected S₂–S₁ energy gap of ~1200 cm⁻¹ [1] and the precise matrix-isolation S₁–S₀ gap of 21049 cm⁻¹ [2] provide essential, high-precision benchmarks for validating new density functional theory (DFT) functionals and excited-state computational methods. Ovalene's size and symmetry make it an ideal 'goldilocks' molecule for testing computational models that are too large for small PAHs but more computationally tractable than giant nanographenes.

High-Temperature Material Synthesis and Processing

With a decomposition temperature above 350 °C [1] and a melting point of 475-476 °C [2], ovalene is a thermally robust precursor for bottom-up synthesis of larger nanographenes or carbon nanotubes via high-temperature chemical vapor deposition (CVD) or pyrolysis methods. Its superior thermal stability over lower-melting PAHs like coronene allows for more aggressive processing conditions, potentially leading to higher yields or more graphitized products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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